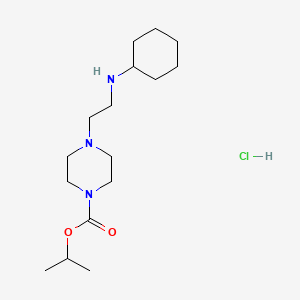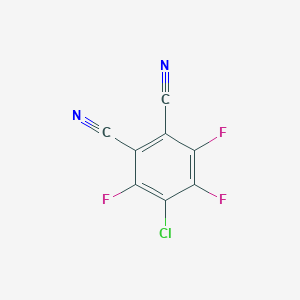
Bis(4-chlorophenyl) (dichloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) (dichloromethyl)phosphonate typically involves the reaction of 4-chlorophenyl derivatives with dichloromethylphosphonate precursors. One common method includes the use of Grignard reagents, where 4-chlorophenylmagnesium bromide reacts with dichloromethylphosphonate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl) (dichloromethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl) (dichloromethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a phosphonate group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a phosphonate group.
Bis(4-chlorobutyl) (dichloromethyl)phosphonate: Similar phosphonate structure but with different alkyl groups .
Uniqueness
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is unique due to its specific combination of 4-chlorophenyl and dichloromethyl groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21100-68-5 |
|---|---|
Molekularformel |
C13H9Cl4O3P |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenoxy)-(dichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl4O3P/c14-9-1-5-11(6-2-9)19-21(18,13(16)17)20-12-7-3-10(15)4-8-12/h1-8,13H |
InChI-Schlüssel |
QPKPMOIAXIPWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OP(=O)(C(Cl)Cl)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


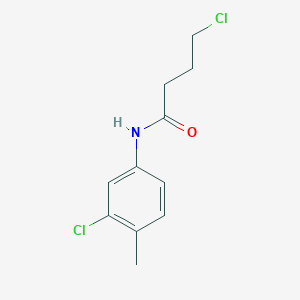
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

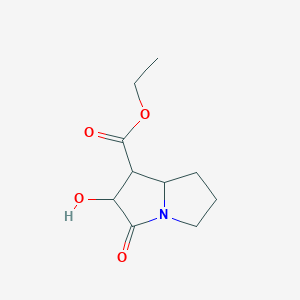
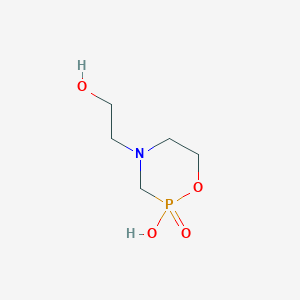



![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
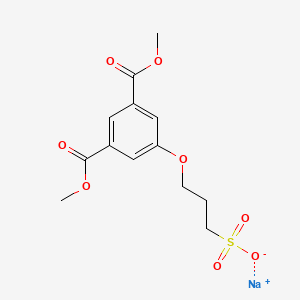
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
